2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
Scientific Research Applications
Vibrational Spectral Analysis and Chemotherapeutic Potential
A study conducted by Alzoman et al. (2015) focused on the vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. This research highlighted the compound's equilibrium geometry, vibrational numbers computed using density functional B3LYP method, and its nonlinear optical behavior. Molecular docking results suggested potential inhibitory activity against GPb, indicating a possibility for anti-diabetic applications. The study provides a foundational understanding of the structure-activity relationships that could inform the applications of closely related compounds in the realm of chemotherapeutic agents (Alzoman et al., 2015).
Synthesis and Biological Activity
Farzaliyev et al. (2020) explored the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, exhibiting physiological properties. One of the synthesized compounds showed significant antioxidant effects and a potential impact on biological membrane functioning, highlighting the therapeutic potential of these derivatives in drug development. This research underlines the importance of pyrimidinone derivatives in creating new pharmaceuticals with beneficial biological activities (Farzaliyev et al., 2020).
Antioxidant, Antimicrobial, and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) on the synthesis of new pyrimidine-azitidinone analogues demonstrated their antioxidant, in vitro antimicrobial, and antitubercular activities. This study is indicative of the broader potential for pyrimidinone derivatives in antimicrobial and antitubercular drug development, showing the versatility of these compounds in addressing various disease conditions (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2OS/c1-2-7-21-13(22)8-12(15(17,18)19)20-14(21)23-9-10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXARAPHDPAQNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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